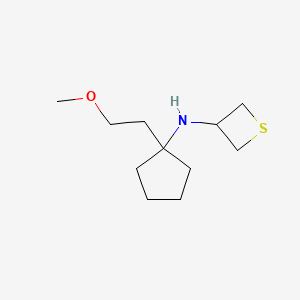
N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine: is an organic compound that features a cyclopentyl ring, a thietan ring, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Thietan-3-amine: A simpler analog with a similar thietan ring structure.
Cyclopentylamine: Lacks the thietan and methoxyethyl groups but shares the cyclopentyl ring.
Methoxyethylamine: Contains the methoxyethyl group but lacks the cyclopentyl and thietan rings.
Uniqueness: N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine is unique due to the combination of its cyclopentyl, thietan, and methoxyethyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)cyclopentyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-13-7-6-11(4-2-3-5-11)12-10-8-14-9-10/h10,12H,2-9H2,1H3 |
InChI Key |
TUECAKMWVLZTFT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCC1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


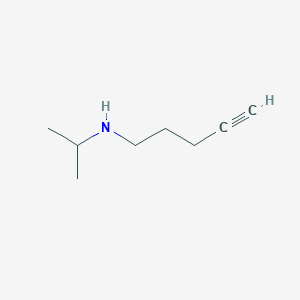
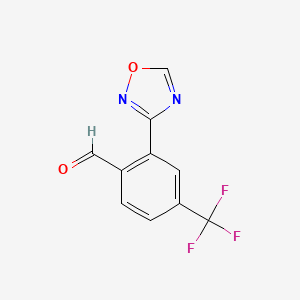
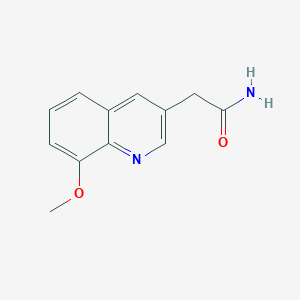
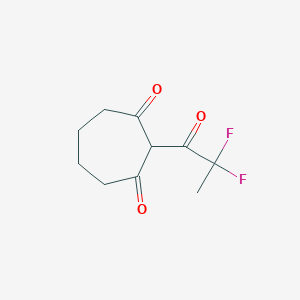
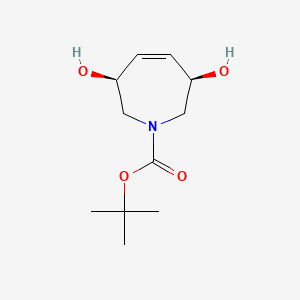
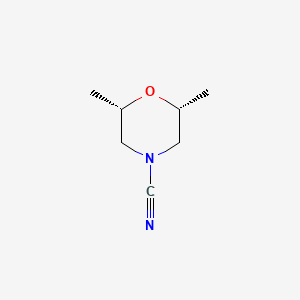
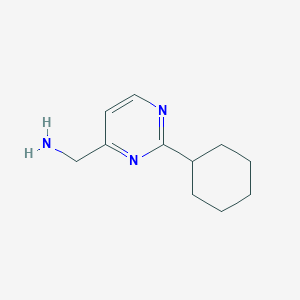
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
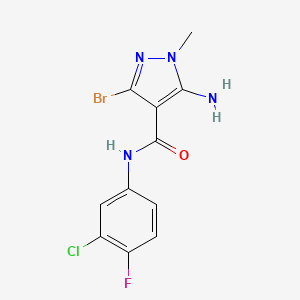
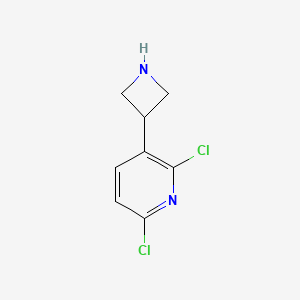
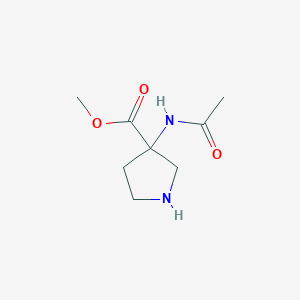
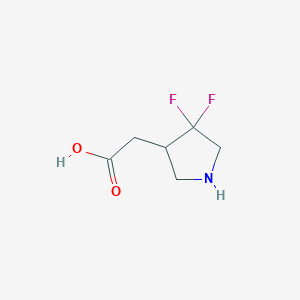
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
